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Compound of Interest

Compound Name: 2-Amino-5-nitropyridine

CAS No.: 4214-76-0

Cat. No.: B018323

Get Quote

Part 1: Executive Summary — The "Push-Pull"
Scaffold
2-Amino-5-nitropyridine (2A5NP) is not merely a pyridine derivative; it is a prototypical "push-

pull" conjugated system.[1] Its utility in drug discovery and materials science stems directly

from the electronic tension between the electron-donating amino group (

) at position 2 and the strong electron-withdrawing nitro group (

) at position 5.[1]

For the medicinal chemist, this molecule is a high-value scaffold.[1][2][3] It serves as the

gateway to 2,5-diaminopyridines, which are critical precursors for imidazopyridine-based kinase

inhibitors and fluoroquinolone antibiotics.[1] For the materials scientist, its non-centrosymmetric

crystal packing and high molecular hyperpolarizability make it a candidate for non-linear optical

(NLO) applications.[1]

This guide moves beyond basic properties to explore the structural causality of its reactivity,

optimized synthesis protocols, and its role as a pharmacophore building block.[1]
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Part 2: Molecular Architecture & Crystallography[1]
Electronic Structure: The Dipole Driver
The reactivity of 2A5NP is dictated by its resonance structures.[1] The amino group "pushes"

electron density into the ring, while the nitro group "pulls" it.

Consequence 1 (Basicity): The ring nitrogen is significantly less basic (pKa ~2.[1]8) than

unsubstituted 2-aminopyridine (pKa ~6.[1]86) because the lone pair is delocalized into the

nitro group.[1]

Consequence 2 (Nucleophilicity): The exocyclic amino nitrogen retains nucleophilic character

but is attenuated, requiring stronger electrophiles for functionalization compared to standard

anilines.[1]

Crystallographic Packing: The Motif
In the solid state, 2A5NP exhibits a planar conformation which maximizes

-conjugation.[1]

Hydrogen Bonding: It forms extensive intermolecular hydrogen bond networks.[1] The amino

protons act as donors to the nitro oxygen atoms and the ring nitrogen of adjacent molecules.

The Motif: Crystallographic analysis reveals a specific

supramolecular synthon.[1][4] This creates rigid, hydrogen-bonded sheets that result in high
melting points (~188°C) and low solubility in non-polar solvents.[1]

Expert Insight: When designing co-crystals for solubility enhancement, target the ring nitrogen

with strong hydrogen bond donors (like carboxylic acids), as the amino group is already

engaged in self-association.

Part 3: Synthetic Engineering & Process
Optimization[1]
The Nitration Mechanism (The "Nitramine
Rearrangement")
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Direct nitration of 2-aminopyridine is not a simple electrophilic aromatic substitution.[1]

Protonation: In mixed acid (

), the ring nitrogen is protonated, deactivating the ring.[1]

Nitramine Formation: The nitronium ion (

) attacks the exocyclic amine first, forming a nitramine intermediate.[1]

Rearrangement: Under acid catalysis and heat, the nitro group migrates from the amine

nitrogen to the carbon ring (positions 3 and 5).[1] Position 5 is thermodynamically favored

due to less steric hindrance and better conjugation.[1]

Visualization: Synthesis Workflow
The following diagram illustrates the critical process control points to maximize the 5-nitro

isomer over the 3-nitro impurity.
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Caption: Optimized synthesis workflow highlighting the temperature-dependent rearrangement

step essential for isomeric purity.

Part 4: Reactivity Profile in Drug Discovery
2A5NP is rarely the final drug; it is the scaffold.[1] Its primary utility lies in its reduction to 2,5-

diaminopyridine, a highly unstable intermediate that must be trapped immediately to form

heterocycles.[1]

The "Trap-and-Cyclize" Strategy
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Because 2,5-diaminopyridine oxidizes rapidly in air (turning black), researchers must employ a

"one-pot" reduction-cyclization strategy.[1]

Common Pathways:

Imidazo[1,2-a]pyridines: Reaction with

-haloketones.[1] Key scaffold for kinase inhibitors (e.g., targeting PI3K or CDK).[1]

Triazolo[1,5-a]pyridines: Reaction with nitriles or anhydrides.[1]

Visualization: The Reactivity Tree
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Caption: Reactivity map demonstrating the conversion of 2A5NP into high-value

pharmaceutical heterocycles.

Part 5: Experimental Protocols
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Protocol: Synthesis of 2-Amino-5-nitropyridine
Note: This protocol relies on the nitramine rearrangement mechanism.[1]

Reagents:

2-Aminopyridine (18.8 g, 0.2 mol)[1][5]

Conc. Sulfuric Acid (

, 98%)

Fuming Nitric Acid (

)[1]

Step-by-Step Methodology:

Preparation: Charge a 3-neck round-bottom flask with 80 mL of conc.

. Cool to 0–5°C using an ice-salt bath.[1]

Addition: Add 2-aminopyridine in small portions. Caution: Exothermic.[1] Ensure internal

temperature stays <10°C.[1]

Nitration: Add fuming

(12 mL) dropwise over 30 minutes, maintaining <10°C.

Rearrangement (Critical Step): Remove the ice bath. Allow the mixture to warm to room

temperature, then heat to 45–50°C for 2 hours. This thermal step drives the nitro group from

the amine nitrogen to the C-5 position.[1]

Quench: Pour the reaction mixture slowly onto 300 g of crushed ice.

Neutralization: Adjust pH to ~8 using ammonium hydroxide (

). The product will precipitate as a yellow solid.[1][6]
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Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to remove the minor 3-

nitro isomer (which is more soluble in ethanol).[1]

Validation Criteria:

Appearance: Bright yellow needles.[1]

Melting Point: 186–188°C.[1]

1H NMR (DMSO-d6):

8.86 (d, 1H, H-6), 8.05 (dd, 1H, H-4), 6.48 (d, 1H, H-3).[1]

Data Summary Table
Property Value Context for Researcher

Molecular Formula MW: 139.11 g/mol

Melting Point 186–188°C
High MP indicates strong

intermolecular H-bonding.[1]

pKa (Conj. Acid) 2.82
Weak base; requires strong

acids for protonation.[1]

Dipole Moment ~5.8 D

Strong push-pull character;

high polarity solvent required.

[1]

UV-Vis (

)
~365 nm

Yellow color; useful for tracking

reaction progress.[1]

Solubility DMSO, DMF, Hot EtOH
Poor solubility in water and

DCM.

Part 6: Safety & Handling (E-E-A-T)[1]
As a Senior Application Scientist, I must emphasize the energetic potential of this compound.
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Thermal Stability: While 2A5NP is stable at room temperature, nitro-pyridines can

decompose violently at high temperatures (>250°C).[1] Do not distill residues to dryness.[1]

Skin Sensitization: It is a known irritant and potential sensitizer.[1] Double-gloving (Nitrile) is

recommended.[1]

Incompatibility: Avoid contact with strong reducing agents (hydrazine, metal hydrides)

outside of controlled reaction vessels, as this can generate substantial heat and pressure.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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